9-(4-methylbenzylidene)-2,4,5,7-tetranitro-9H-fluorene
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Overview
Description
9-[(4-METHYLPHENYL)METHYLIDENE]-2,4,5,7-TETRANITRO-9H-FLUORENE: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene backbone with multiple nitro groups and a methylphenylmethylidene substituent, making it a subject of interest for researchers in chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-[(4-METHYLPHENYL)METHYLIDENE]-2,4,5,7-TETRANITRO-9H-FLUORENE typically involves multi-step organic reactions. One common method includes the nitration of fluorene derivatives followed by the introduction of the methylphenylmethylidene group through a condensation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimized reaction conditions to ensure efficiency and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenylmethylidene group.
Reduction: The nitro groups present in the compound can be reduced to amines under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: The compound is used in the synthesis of advanced materials, including organic semiconductors and fluorescent dyes. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its nitro and aromatic functionalities which can interact with biological targets.
Industry: In the industrial sector, the compound is investigated for its use in the development of high-performance materials, such as polymers and coatings, due to its stability and electronic properties.
Mechanism of Action
The mechanism by which 9-[(4-METHYLPHENYL)METHYLIDENE]-2,4,5,7-TETRANITRO-9H-FLUORENE exerts its effects is primarily through its interaction with molecular targets via its nitro and aromatic groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The compound’s ability to undergo redox reactions also plays a significant role in its mechanism of action.
Comparison with Similar Compounds
- 9-[(4-METHOXY-BENZYLIDENE)]-2,4,5,7-TETRANITRO-9H-FLUORENE
- 9-[(4-CHLOROPHENYL)METHYLIDENE]-2,4,5,7-TETRANITRO-9H-FLUORENE
Comparison: Compared to its analogs, 9-[(4-METHYLPHENYL)METHYLIDENE]-2,4,5,7-TETRANITRO-9H-FLUORENE is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This slight structural variation can lead to differences in physical properties, such as melting point and solubility, as well as in its chemical behavior and applications.
Properties
Molecular Formula |
C21H12N4O8 |
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Molecular Weight |
448.3 g/mol |
IUPAC Name |
9-[(4-methylphenyl)methylidene]-2,4,5,7-tetranitrofluorene |
InChI |
InChI=1S/C21H12N4O8/c1-11-2-4-12(5-3-11)6-15-16-7-13(22(26)27)9-18(24(30)31)20(16)21-17(15)8-14(23(28)29)10-19(21)25(32)33/h2-10H,1H3 |
InChI Key |
ZMFZHOYHZTXXGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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